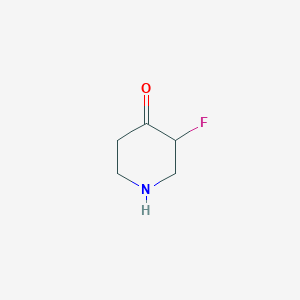

3-Fluoropiperidin-4-one

Description

Significance of Piperidine (B6355638) Ring Systems in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. acs.org Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and bioavailability. researchgate.net The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets. researchgate.net Consequently, piperidine derivatives have been successfully developed for a wide range of therapeutic applications, including as anticancer, antipsychotic, and antiviral agents. researchgate.netresearchgate.net In organic synthesis, the piperidine scaffold serves as a versatile building block, with well-established methods for its construction and functionalization. acs.org

Strategic Incorporation of Fluorine into Saturated Heterocycles for Property Modulation

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In medicinal chemistry, this strategy, often referred to as "fluorine chemistry," is employed to enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability. The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. google.com Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. chiralen.com Understanding the conformational effects of fluorine incorporation is also critical, as it can lead to the design of more rigid and selective molecular scaffolds. chemicalbook.com

Overview of 3-Fluoropiperidin-4-one as a Versatile Synthetic Intermediate

This compound, particularly in its more stable hydrochloride salt form, has emerged as a highly valuable and versatile building block for the synthesis of complex molecules. rlavie.com Its utility lies in the combination of a reactive ketone functionality, a strategically placed fluorine atom that can influence the reactivity and conformation of the ring, and a secondary amine that allows for further derivatization. This trifecta of features makes it an ideal starting material for creating diverse libraries of compounds for screening in drug discovery programs. nih.gov

The synthesis of this compound often starts from readily available piperidinone precursors, such as N-protected 4-piperidones. chemicalbook.comlookchem.com A common approach involves the electrophilic fluorination of an enolate or enamine derived from an N-Boc-4-piperidone, followed by deprotection of the nitrogen atom. lookchem.comdtic.mil The resulting this compound hydrochloride can then be used in a variety of chemical transformations, including reductive aminations, condensations, and organometallic additions, to construct more elaborate molecular architectures. The presence of the fluorine atom at the 3-position can significantly influence the stereochemical outcome of these reactions, providing a powerful tool for asymmetric synthesis. acs.orgnih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1070896-59-1 | rlavie.comlookchem.com |

| Molecular Formula | C₅H₉ClFNO | rlavie.com |

| Molecular Weight | 153.58 g/mol | lookchem.com |

| Appearance | White solid | rlavie.com |

| Boiling Point | 214.5 °C at 760 mmHg | lookchem.com |

| Flash Point | 83.5 °C | lookchem.com |

Table 2: Synthetic Precursors for this compound

| Precursor | Role in Synthesis |

| N-Boc-4-piperidone | Starting material for fluorination and subsequent deprotection. chemicalbook.comlookchem.com |

| tert-butyl-3-fluoro-4-oxopiperidine-1-carboxylate | Immediate precursor to this compound hydrochloride via deprotection. lookchem.com |

| N-benzyl-4-piperidone | An alternative N-protected starting material. chemicalbook.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCGAPQMEYPDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649107 | |

| Record name | 3-Fluoropiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070955-78-0 | |

| Record name | 3-Fluoropiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoropiperidin 4 One and Its Derivatives

Enantioselective Synthesis Strategies for 3-Fluoropiperidin-4-one Derivatives

Achieving enantioselectivity in the synthesis of this compound derivatives is crucial for developing new therapeutic agents. Various catalytic systems have been explored to this end, including organocatalytic methods, asymmetric hydrogenation, and enzymatic resolutions.

Organocatalytic Approaches to α-Fluorination of Cyclic Ketones

Organocatalysis has emerged as a powerful tool for the asymmetric α-fluorination of cyclic ketones, providing a direct route to chiral fluorinated piperidinones. This approach often relies on the in situ formation of an enamine intermediate from the ketone and a chiral amine catalyst, which then reacts with an electrophilic fluorine source.

Chiral primary amines, such as α-methylbenzylamine and α-phenylethylamine, have been successfully employed as catalysts for the enantioselective α-fluorination of N-protected piperidin-4-ones. nih.govacs.org These commercially available and relatively inexpensive catalysts can provide good levels of enantioselectivity. nih.gov For instance, in the synthesis of an intermediate for cis-3-fluoropiperidin-4-ol, the use of α-methylbenzylamine as a catalyst resulted in significant enantiomeric excess. nih.gov The reaction proceeds through the formation of a chiral enamine, which directs the facial approach of the electrophilic fluorinating agent, typically N-fluorobenzenesulfonimide (NFSI). nih.gov

A study on the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol demonstrated that commercially available primary amines like α-methylbenzylamine can achieve similar levels of enantioselectivity to more complex modified cinchona alkaloid catalysts. nih.gov

Table 1: Enantioselective α-Fluorination of N-Boc-piperidin-4-one using Chiral Primary Amine Catalysts

| Catalyst | Fluorinating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (R)-α-Methylbenzylamine | NFSI | Toluene | 75 | 86 | nih.gov |

| (S)-α-Methylbenzylamine | NFSI | Toluene | 78 | 85 | nih.gov |

| (R)-α-Phenylethylamine | NFSI | Toluene | 72 | 84 | nih.gov |

This table is generated based on data presented in the text and is for illustrative purposes.

Cinchona alkaloid-derived primary amines are highly effective organocatalysts for the asymmetric α-fluorination of a broad range of cyclic ketones, including piperidinone scaffolds. nih.govacs.orgnih.gov These catalysts, developed through high-throughput screening, have addressed the long-standing challenge of achieving high enantioselectivity in ketone α-fluorination via enamine activation. nih.govnih.gov The catalyst framework, possessing multiple stereocenters, creates a well-defined chiral environment that dictates the stereochemical outcome of the fluorination. acs.orgnih.gov

The mechanism involves the formation of a seven-membered ring in the transition state of the fluorine transfer, and the conformation of this ring is key to determining the enantiofacial selectivity. nih.govacs.orgnih.gov The bulky quinoline (B57606) group of the cinchona alkaloid catalyst sterically shields one face of the enamine, directing the electrophilic fluorinating agent to the opposite face. acs.org This model has been supported by density functional theory (DFT) calculations. nih.govacs.orgnih.gov

For example, a quinidine-derived primary amine has been shown to be a highly selective catalyst for the α-monofluorination of various cyclic ketones using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov This methodology has been successfully applied to the synthesis of precursors for medicinally important compounds. nih.gov

Table 2: Asymmetric α-Fluorination of Cyclic Ketones with Cinchona Alkaloid-Derived Catalysts

| Substrate | Catalyst | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| N-Boc-piperidin-4-one | Quinidine-derived primary amine | NFSI | 92 | 95 | nih.gov |

| N-Cbz-piperidin-4-one | Cinchonine-derived primary amine | NFSI | 88 | 93 | nih.gov |

| Tropinone | Quinidine-derived primary amine | NFSI | 85 | 98 | nih.gov |

This table is generated based on data presented in the text and is for illustrative purposes.

Asymmetric Hydrogenation of Fluoroenamides

Asymmetric hydrogenation represents another important strategy for accessing chiral 3-fluoropiperidines. While direct asymmetric hydrogenation of fluoropyridinium salts can be challenging due to potential side reactions like hydrodefluorination, methods involving the hydrogenation of specifically designed precursors have been developed. dicp.ac.cn One such approach is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which can tolerate fluorine substituents. dicp.ac.cn This method allows for the synthesis of various chiral piperidines, including fluorinated derivatives, with excellent diastereo- and enantioselectivities. dicp.ac.cn The process involves the use of a chiral primary amine under reducing conditions, which induces chirality on the piperidine (B6355638) ring. dicp.ac.cn

Enzymatic Dynamic Asymmetric Transamination of Fluoroketones

Enzymatic methods offer a highly selective and environmentally friendly approach to the synthesis of chiral amines. Dynamic kinetic resolution (DKR) coupled with enzymatic transamination has been effectively used to synthesize chiral piperidines. nih.govfigshare.com In this process, a transaminase enzyme selectively converts one enantiomer of a racemic fluoroketone to the corresponding amine, while the other enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. nih.gov

This strategy has been successfully applied to the synthesis of a smoothened (SMO) receptor inhibitor, where an enzymatic transamination with concurrent DKR of a 4-piperidone (B1582916) derivative established two stereogenic centers in a single step with high diastereoselectivity and enantiomeric excess. nih.govfigshare.com While this specific example does not involve a fluoroketone, the principle is applicable to the synthesis of 3-fluoropiperidin-4-amine (B13491427) derivatives from this compound. The use of transaminases for the synthesis of piperidone derivatives from keto esters is a growing field. researchgate.net

Stereoselective Reduction of this compound

Once the chiral this compound is obtained, the stereoselective reduction of the ketone functionality is a critical step to access the corresponding 3-fluoropiperidin-4-ols. The relative stereochemistry between the fluorine atom and the newly formed hydroxyl group is controlled during this reduction step. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, leading to either the cis or trans diastereomer. For instance, the reduction of 1-Boc-3-fluoropiperidin-4-one can be controlled to selectively yield the cis-3-fluoropiperidin-4-ol, a valuable building block in medicinal chemistry. nih.gov

Noyori Reduction under Dynamic Kinetic Resolution Conditions

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and other carbonyl compounds. wikipedia.orgpitt.edu When applied to a racemic mixture of a chiral ketone, this reaction can proceed under dynamic kinetic resolution (DKR) conditions. DKR allows for the conversion of a racemic starting material into a single, highly enantioenriched stereoisomer of the product in theoretically 100% yield. nih.gov This is achieved by combining a rapid in-situ racemization of the starting material with a fast, stereoselective reduction of one of the enantiomers. nih.govrsc.org

In the context of this compound, a racemic mixture of the ketone can be converted to a specific diastereomer and enantiomer of 3-fluoropiperidin-4-ol. The process relies on a ruthenium catalyst complexed with a chiral diamine ligand, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and a hydrogen source, often isopropanol (B130326) in transfer hydrogenation. pitt.eduresearchgate.net The mechanism involves the formation of a ruthenium hydride species that preferentially reduces one enantiomer of the rapidly equilibrating ketone. wikipedia.org The presence of the fluorine atom at the C3 position can influence the rate of epimerization and the stereochemical outcome of the reduction. This method is highly valued for its ability to generate two contiguous stereocenters with excellent diastereo- and enantiocontrol from readily available racemic starting materials. nih.gov

Table 1: Key Features of Noyori DKR for Ketone Reduction

| Feature | Description | Reference |

|---|---|---|

| Concept | Combines rapid racemization of the substrate with enantioselective reduction. | nih.gov |

| Catalyst | Typically a Ruthenium(II) complex with a chiral diamine ligand (e.g., TsDPEN). | wikipedia.orgpitt.edu |

| Hydrogen Source | H₂ gas (asymmetric hydrogenation) or isopropanol (asymmetric transfer hydrogenation). | pitt.edu |

| Outcome | Produces a single stereoisomer from a racemic mixture with high diastereo- and enantioselectivity. | rsc.org |

| Application | Efficient synthesis of chiral alcohols from racemic ketones, including cyclic ketones. | nih.gov |

Diastereoselective Reduction to Fluoropiperidinols

The reduction of the ketone in this compound derivatives, such as 1-Boc-3-fluoropiperidin-4-one, can be controlled to favor the formation of a specific diastereomer of the corresponding alcohol. For instance, the synthesis of cis-1-Boc-3-fluoropiperidin-4-ol has been reported through diastereoselective reduction. nih.gov The stereochemical outcome of the reduction is influenced by the reducing agent used and the steric and electronic environment around the carbonyl group. The fluorine atom at the adjacent C3 position plays a significant role in directing the approach of the hydride reagent. The resulting fluoropiperidinols are valuable building blocks in medicinal chemistry, and the ability to control the diastereoselectivity of this reduction step is crucial for the synthesis of specific biologically active target molecules. nih.govnih.gov The cis-diastereomer is often the thermodynamically more stable product and can be isolated in high purity through crystallization. nih.gov

Fluorination Reactions in Piperidinone Scaffolds

Electrophilic Fluorination Techniques

Electrophilic fluorination is a primary strategy for introducing a fluorine atom onto a piperidinone scaffold. nih.gov This method typically involves the reaction of a pre-formed enolate or enamine of the piperidinone with an electrophilic fluorine source ("F+"). nih.gov A common approach is the fluorination of an N-Boc-piperidinone derivative. The ketone can be converted to its corresponding silyl (B83357) enol ether, which is then treated with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

An enantioselective variant of this reaction has been developed using a chiral catalyst. For example, a modified cinchona alkaloid catalyst can be used to achieve the enantioselective fluorination of 1-Boc-piperidin-4-one, leading to the formation of chiral 1-Boc-3-fluoropiperidin-4-one. nih.gov This catalytic approach allows for the production of enantiomerically enriched fluorinated piperidinones, which are key precursors for chiral fluoropiperidinols. nih.gov

Late-Stage Fluorine Substitution Strategies

Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at one of the final steps of a synthetic sequence. nih.gov This approach is particularly valuable in drug discovery and for the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, where the short half-life of fluorine-18 (B77423) necessitates rapid incorporation. nih.gov For piperidinone scaffolds, late-stage fluorination could involve the conversion of a hydroxyl group or other suitable leaving group at the C3 position to a fluorine atom. This strategy avoids the need to carry the fluorine atom through a lengthy synthetic route and allows for the diversification of advanced intermediates. The development of novel nucleophilic and electrophilic fluorinating reagents has expanded the toolkit for these challenging transformations. nih.gov

Synthetic Routes to Key Intermediates and Building Blocks

Preparation of 1-Boc-3-fluoropiperidin-4-one and its Enantiomers

The N-Boc protected derivative, 1-Boc-3-fluoropiperidin-4-one, is a versatile and widely used intermediate for the synthesis of more complex fluorinated piperidines. nih.govnih.gov Its preparation is a critical step in many synthetic campaigns.

One common route begins with commercially available 1-Boc-4-piperidone. An enantioselective fluorination, as described by MacMillan and others, can be employed. nih.gov This involves the use of an enamine-based catalytic cycle with a primary amine catalyst, such as one derived from a cinchona alkaloid, and an electrophilic fluorine source like NFSI. This method can provide access to either enantiomer of 1-Boc-3-fluoropiperidin-4-one in good yield and with high enantioselectivity. nih.gov

An alternative strategy involves a palladium-catalyzed [4+2] annulation approach. nih.gov This method can construct the 3-fluoropiperidine (B1141850) core from simpler starting materials. For example, an α-fluoro-β-ketoester can be reacted with a cyclic carbamate (B1207046) in the presence of a palladium catalyst, followed by an acid-mediated cyclization and decarboxylation sequence to yield the desired 3-fluoropiperidinone structure. nih.gov

The resulting racemic or enantiomerically enriched 1-Boc-3-fluoropiperidin-4-one can then be used in subsequent reactions, such as the diastereoselective reduction to the corresponding fluoropiperidinols. nih.gov

Table 2: Synthetic Approaches to 1-Boc-3-fluoropiperidin-4-one

| Starting Material | Key Reagents | Method | Product | Reference |

|---|---|---|---|---|

| 1-Boc-4-piperidone | Chiral primary amine catalyst, NFSI | Enantioselective Electrophilic Fluorination | Enantiomers of 1-Boc-3-fluoropiperidin-4-one | nih.gov |

Synthesis of 3-Fluoro-4-aminopiperidine and its Derivatives

The synthesis of 3-fluoro-4-aminopiperidine and its derivatives is a significant area of research, primarily due to their application as building blocks in medicinal chemistry. Various synthetic strategies have been developed to access these valuable scaffolds, often focusing on stereoselective methods to control the orientation of the fluorine and amine substituents on the piperidine ring.

Key approaches often commence with a suitably substituted pyridine (B92270) precursor, which is then modified and reduced to form the saturated piperidine ring. Two prominent strategies for achieving the desired stereochemistry are asymmetric hydrogenation and enzymatic dynamic asymmetric transamination. scientificupdate.com

Asymmetric Hydrogenation Approach

One effective method involves the asymmetric hydrogenation of a specially prepared fluoroenamide. scientificupdate.com This process begins with the synthesis of a key precursor, 3-fluoro-4-aminopyridine. The synthesis of this precursor can be achieved through various routes, including the direct fluorination of a pyridine N-oxide. For instance, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which is then converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. rsc.orgrsc.org

Once the 3-fluoro-4-aminopyridine is obtained, the synthesis proceeds as follows:

Benzoylation: The amino group of 3-fluoro-4-aminopyridine is protected, typically through benzoylation.

Pyridine Ring Activation: The pyridine nucleus is activated for reduction by forming a benzyl (B1604629) pyridinium salt.

Partial Reduction: The pyridinium salt is partially reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield the target fluoro-enamide substrate. scientificupdate.com

Asymmetric Hydrogenation: The crucial stereoselective step is the asymmetric hydrogenation of the fluoro-enamide. This is often accomplished using a rhodium catalyst, such as a second-generation Rh-CAAC (Carbene-stabilized Aminoalkylphosphine) catalyst, to yield the protected cis-3-fluoro-4-aminopiperidine derivative. scientificupdate.commdpi.com This method is noted for producing all-cis products, where the fluorine atom preferentially adopts an axial orientation in the piperidine ring system. scientificupdate.com

A summary of this pathway is presented below:

| Step | Starting Material | Key Reagents/Catalysts | Product |

| 1 | 3-Fluoro-4-aminopyridine | Benzoyl chloride | N-Benzoyl-3-fluoro-4-aminopyridine |

| 2 | N-Benzoyl-3-fluoro-4-aminopyridine | Benzyl bromide | Benzyl pyridinium salt |

| 3 | Benzyl pyridinium salt | NaBH₄, Methanol | Fluoro-enamide |

| 4 | Fluoro-enamide | Rh-CAAC catalyst, H₂ | Protected cis-3-fluoro-4-aminopiperidine |

Enzymatic Dynamic Asymmetric Transamination

An alternative stereoselective route is the enzymatic dynamic asymmetric transamination of a fluoroketone. scientificupdate.com This biocatalytic approach offers a different means to establish the chiral centers.

The key steps in this methodology are:

Fluoroketone Synthesis: The required fluoroketone starting material, N-Boc-3-fluoropiperidin-4-one, is prepared from the corresponding N-Boc-piperidone. The ketone is first converted to its TMS-silyl enol ether, followed by an electrophilic fluorination step using a reagent like Selectfluor. This sequence has been reported to proceed in high yield (91%). scientificupdate.com

Enzymatic Transamination: A library of transaminase enzymes is screened to find a suitable candidate. Using pyridoxal-5'-phosphate (PLP) as a cofactor and an amine source like isopropylamine (B41738), the fluoroketone undergoes asymmetric transamination. The reaction is typically conducted at a high pH to facilitate the epimerization of the ketone, allowing for a dynamic asymmetric process that leads to the desired syn-3-fluoro-4-aminopiperidine product. scientificupdate.com

| Step | Starting Material | Key Reagents/Catalysts | Product |

| 1 | N-Boc-piperidone | TMS-Cl, Base; then Selectfluor | N-Boc-3-fluoropiperidin-4-one |

| 2 | N-Boc-3-fluoropiperidin-4-one | Transaminase, PLP, Isopropylamine | syn-N-Boc-3-fluoro-4-aminopiperidine |

Synthesis of Derivatives via Reductive Amination

Derivatives of 3-fluoro-4-aminopiperidine can be synthesized from the parent ketone, this compound. Reductive amination is a powerful and widely used method for this transformation. youtube.commasterorganicchemistry.com This reaction involves the initial formation of an imine or iminium ion from the ketone and an amine, followed by in-situ reduction to the corresponding substituted amine. youtube.com

The general process is as follows:

Reactants: N-protected this compound is reacted with a primary or secondary amine.

Reducing Agent: A key aspect of reductive amination is the choice of reducing agent. Mild reducing agents are preferred as they can selectively reduce the iminium ion intermediate without significantly reducing the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose because they are less reactive towards ketones but highly effective for imines. masterorganicchemistry.comyoutube.com

Conditions: The reaction is typically performed in a one-pot procedure under mild acidic conditions (pH ~4-6) to facilitate imine formation. youtube.com

This method allows for the introduction of a wide variety of substituents on the amino group, leading to a diverse library of N-substituted 3-fluoro-4-aminopiperidine derivatives.

| Starting Materials | Reducing Agent | General Product |

| N-protected this compound, Primary/Secondary Amine (R¹R²NH) | NaBH₃CN or NaBH(OAc)₃ | N-protected, N'-substituted 3-fluoro-4-aminopiperidine |

Advanced Spectroscopic and Stereochemical Characterization of 3 Fluoropiperidin 4 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-fluoropiperidin-4-one, a combination of proton (¹H), fluorine-¹⁹ (¹⁹F), and two-dimensional NMR techniques provides a complete picture of its molecular structure and stereochemistry.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the case of this compound, the chemical shifts (δ) and coupling constants (J) of the piperidine (B6355638) ring protons are diagnostic of the ring's conformation and the orientation of the fluorine substituent.

The proton spectrum is expected to show distinct signals for the protons at each position of the piperidine ring. The proton at C3, being attached to the same carbon as the fluorine atom, will exhibit a characteristic doublet of doublets due to coupling with the fluorine atom (²JHF) and the adjacent protons at C2. The protons on C2, C5, and C6 will also show complex splitting patterns due to geminal and vicinal couplings. The chemical shifts are influenced by the inductive effect of the carbonyl group and the fluorine atom. For instance, the protons alpha to the carbonyl group (at C5) and the fluorine atom (at C2) are expected to be deshielded and appear at a lower field.

Expected ¹H NMR Data for this compound: This table is generated based on typical values for substituted piperidones and fluorinated organic compounds, as specific experimental data for this compound is not readily available in the cited literature.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-2 | 3.0 - 3.5 | ddd | ²JHH ≈ 12-14, ³JHH (to H-3) ≈ 2-8, ³JHF ≈ 15-25 |

| H-3 | 4.5 - 5.0 | ddd | ²JHF ≈ 45-50, ³JHH (to H-2) ≈ 2-8, ³JHH (to H-5) ≈ 2-8 |

| H-5 | 2.5 - 3.0 | m | |

| H-6 | 2.8 - 3.3 | m | |

| NH | 1.5 - 2.5 | br s |

ddd: doublet of doublet of doublets, m: multiplet, br s: broad singlet

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment, providing valuable information about the conformation of the piperidine ring. wikipedia.orgbiophysics.org

The ¹⁹F spectrum of this compound is expected to show a single signal, which will be split by the adjacent protons. The large chemical shift range of ¹⁹F NMR (around 800 ppm) makes it an excellent tool for detecting subtle changes in the molecular structure. wikipedia.org The chemical shift for a secondary alkyl fluoride (B91410) is typically in the range of -170 to -200 ppm relative to CFCl₃. The precise chemical shift will depend on whether the fluorine atom occupies an axial or equatorial position, with the axial fluorine generally appearing at a higher field.

Expected ¹⁹F NMR Data for this compound: This table is generated based on typical values for organofluorine compounds. ucsb.educolorado.edu Specific experimental data for this compound is not readily available in the cited literature.

| Nucleus | Expected Chemical Shift (ppm vs CFCl₃) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹⁹F | -170 to -200 | ddd | ²JFH (to H-3) ≈ 45-50, ³JFH (to H-2) ≈ 15-25, ³JFH (to H-5) ≈ 5-15 |

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are powerful for unambiguously assigning proton signals in complex molecules like this compound. nih.govipb.pt A COSY spectrum displays correlations between protons that are coupled to each other, typically through two or three bonds. oxinst.com

In the COSY spectrum of this compound, cross-peaks would be observed between the protons on adjacent carbons. For example, the proton at C3 would show a correlation with the protons at C2 and C5. Similarly, the protons at C5 would show correlations with the protons at C6. This network of correlations allows for the complete assignment of all the proton signals in the piperidine ring, confirming the connectivity of the molecule. nih.govipb.pt

X-ray Crystallography for Absolute Configuration Determination and Conformational Studies

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com For this compound, which is chiral, obtaining a single crystal suitable for X-ray diffraction would provide invaluable information about its solid-state conformation.

A crystal structure would reveal:

The conformation of the piperidine ring: Whether it adopts a chair, boat, or twist-boat conformation. For piperidone rings, a chair conformation is generally expected.

The orientation of the fluorine substituent: Whether the fluorine atom is in an axial or equatorial position. This is crucial for understanding its steric and electronic effects.

Intermolecular interactions: The crystal packing would show any hydrogen bonding involving the N-H group and the carbonyl oxygen, as well as other non-covalent interactions.

While a specific crystal structure for this compound is not available in the public domain, analysis of related fluorinated piperidine structures has shown that the orientation of the fluorine atom significantly impacts the compound's properties. nih.gov

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Since this compound is a chiral molecule, it exists as a pair of enantiomers. For its use in pharmaceutical applications, it is often necessary to use a single enantiomer, which requires methods to separate and assess the enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. mdpi.com The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of the enantiomers of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209), would be a suitable choice. mdpi.com These phases are known for their broad applicability in separating a wide range of chiral compounds, including those containing fluorine. mdpi.com The mobile phase would typically consist of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The separation can be optimized by adjusting the composition of the mobile phase and the flow rate. In some cases, derivatization of the amine group may be necessary to enhance the interaction with the CSP and improve separation. researchgate.net

Hypothetical Chiral HPLC Method for this compound: This table describes a typical starting point for method development based on separations of similar compounds. mdpi.com

| Parameter | Condition |

| Column | Chiralpak® IA or IB (amylose or cellulose-based) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Temperature | 25 °C |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, offering significant advantages in speed and efficiency over traditional high-performance liquid chromatography (HPLC). wikipedia.orgsepscience.com Its application is particularly relevant in pharmaceutical development for the stereochemical characterization of complex molecules like this compound. wikipedia.orgnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.org The properties of supercritical CO2, being intermediate between a liquid and a gas, allow for high diffusion rates and low viscosity, which contributes to faster separations and reduced analysis times. youtube.com

For the chiral separation of this compound, a screening approach is typically employed, involving various chiral stationary phases (CSPs) and co-solvents to identify the optimal conditions for enantiomeric resolution. nih.gov Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have demonstrated high success rates in resolving a broad range of chiral compounds. chiraltech.com

Detailed Research Findings:

Research into the chiral separation of cyclic ketones and other N-heterocyclic compounds provides a strong basis for developing a method for this compound. The presence of the basic piperidine nitrogen in the this compound structure necessitates the use of a basic additive in the mobile phase to ensure good peak shape and prevent tailing. nih.gov

A common strategy involves an initial screening on a set of columns with diverse chiral selectors, such as Chiralpak AD, Chiralpak AS, Chiralcel OD, and Chiralcel OJ, using different alcohol modifiers like methanol (B129727), ethanol, and isopropanol. nih.gov For a compound like this compound, a Chiralpak AD column, which is an amylose-based CSP, would be a primary candidate. nih.gov

The mobile phase would consist of supercritical CO2 with a polar organic modifier. Methanol is often a first choice for the co-solvent. hplc.eu Due to the basic nature of the piperidine moiety, the addition of a small percentage of a basic additive, such as isopropylamine (B41738) or diethylamine, to the modifier is crucial for achieving sharp, symmetrical peaks. chiraltech.com

The separation parameters, including back pressure, temperature, and the percentage of the co-solvent, are optimized to achieve the best resolution between the enantiomers. A typical starting back pressure would be in the range of 110-150 bar with a column temperature around 40 °C to ensure the CO2 is in its supercritical state. wikipedia.orghplc.eu

The following data tables represent hypothetical screening and optimized conditions for the chiral separation of this compound based on established SFC methodologies for analogous compounds.

Table 1: Representative SFC Screening Conditions for Chiral Resolution of this compound

| Parameter | Condition |

| Columns | Chiralpak AD-3, Chiralcel OD-3 |

| Mobile Phase | CO2 / Methanol (Gradient) |

| Additive | 0.1% Isopropylamine in Methanol |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 220 nm |

Table 2: Expected Results from SFC Screening

| Column | Co-solvent Gradient | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

| Chiralpak AD-3 | 5-40% MeOH in 5 min | 3.2 | 3.8 | > 1.5 |

| Chiralcel OD-3 | 5-40% MeOH in 5 min | 4.1 | 4.5 | < 1.0 |

Based on the initial screening, the Chiralpak AD-3 column would likely provide the superior separation. Further optimization would focus on fine-tuning the co-solvent gradient and flow rate to maximize resolution and minimize run time.

Table 3: Optimized Chiral SFC Method for this compound

| Parameter | Optimized Condition |

| Column | Chiralpak AD-3 (150 x 4.6 mm, 3 µm) |

| Mobile Phase | Isocratic: 80% CO2 / 20% Methanol |

| Additive | 0.2% Diethylamine in Methanol |

| Flow Rate | 2.5 mL/min |

| Back Pressure | 120 bar |

| Temperature | 35 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 4.5 min |

| Retention Time (Enantiomer 2) | 5.5 min |

| Resolution (Rs) | 2.1 |

This optimized method would be suitable for the accurate determination of the enantiomeric purity of this compound and for semi-preparative separations to isolate the individual enantiomers for further stereochemical studies. The use of SFC provides a rapid, efficient, and greener alternative to traditional liquid chromatography for the stereochemical characterization of this important fluorinated heterocyclic scaffold. sepscience.com

Conformational Analysis and Stereoelectronic Effects of Fluorine in Piperidinone Rings

Fluorine's Influence on Ring Conformation

The presence of a highly electronegative fluorine atom on the piperidinone chassis introduces significant stereoelectronic interactions that govern the conformational equilibrium of the ring. These effects, including charge-dipole interactions and gauche arrangements, are critical in determining the preferred shape of the molecule.

Axial vs. Equatorial Preference of the Fluorine Atom

In substituted six-membered rings like piperidine (B6355638), substituents typically favor the more sterically spacious equatorial position. However, in the case of 3-fluoropiperidine (B1141850) and its derivatives, a notable exception arises where the fluorine atom preferentially adopts an axial orientation. nih.gov This counterintuitive preference is a well-documented phenomenon, driven by underlying electronic factors rather than steric bulk. nih.govacs.org

Computational and experimental studies on various fluorinated piperidines have consistently shown a strong preference for the axial conformer. nih.govchemicalbook.com For instance, in 3-fluoropiperidine hydrochloride, the conformer with the axial fluorine (F_axial) is significantly favored over the equatorial one. nih.gov This preference is not trivial; in some N-substituted 3-fluoropiperidinium salts, the axial conformers are preferred by a substantial margin of approximately 5.0 kcal/mol over their equatorial counterparts. nih.gov This axial preference has been confirmed through both NMR spectroscopy and computational analyses. nih.govsigmaaldrich.com In one study, the free enthalpy difference (ΔG) between the equatorial and axial conformers of 3-fluoropiperidine hydrochloride in water was calculated to be +1.8 kcal/mol, indicating a strong bias for the axial state. chemicalbook.com

This preference is a key feature in the molecular design of compounds containing fluorinated piperidine scaffolds. sigmaaldrich.com For example, in the development of a kinesin spindle protein (KSP) inhibitor, the orientation of the fluorine atom was found to impact the compound's basicity, with the more basic axial isomer being selected for clinical evaluation. cambridgemedchemconsulting.com

Impact of Charge-Dipole Interactions on Conformational Preferences

The primary driving force behind the axial preference of fluorine in the protonated 3-fluoropiperidin-4-one ring is the stabilizing charge-dipole interaction. nih.govsigmaaldrich.comorganicchemistrydata.org When the piperidine nitrogen is protonated, as it would be under physiological pH, it bears a positive charge (N⁺). This positive charge engages in a favorable electrostatic interaction with the negative end of the C-F bond dipole (Cᵟ⁺-Fᵟ⁻).

This interaction is maximized when the fluorine atom is in the axial position, bringing it into closer proximity to the axial N-H bond of the protonated nitrogen. nih.gov This through-space electrostatic attraction provides significant stabilization to the axial conformer. organicchemistrydata.org Computational studies have quantified this effect, showing that for 3-fluoropiperidine hydrochloride, the electrostatic interactions contribute significantly to the stabilization of the axial conformer, with a calculated energy difference (ΔE_elect,a-e) of +12.6 kcal/mol favoring the axial position. nih.gov These noncovalent, stabilizing interactions are permitted due to the small van der Waals radius and high electronegativity of the fluorine atom. nih.gov

Gauche Effects in β-Fluoroamines and Fluorinated Analogues

The conformational preference in this compound can also be understood through the lens of the gauche effect, particularly as it applies to β-fluoroamines. The gauche effect describes the tendency of certain molecules, such as 1,2-disubstituted ethanes with electronegative substituents, to adopt a gauche conformation (dihedral angle of ~60°) rather than the sterically expected anti conformation (180°). cambridgemedchemconsulting.comyuntsg.com

In β-fluoroamines, a strong gauche preference is observed, especially when the amine is protonated. yuntsg.com This effect is dictated by electrostatic attraction between the fluorine atom and the electropositive hydrogens on the ammonium (B1175870) group. Theoretical calculations on protonated 2-fluoroethylamine, a simple model for the structural motif in protonated this compound, show that gauche conformers are significantly lower in energy than anti conformers. yuntsg.com This stabilization arises from a combination of intramolecular hydrogen bonding (F···H-N⁺) and stereoelectronic hyperconjugative interactions. cambridgemedchemconsulting.comyuntsg.com NMR analysis of synthesized fluorinated piperidines has confirmed the prevalence of the gauche conformation. nih.gov

Modulation of Nitrogen Basicity (pKa) by Adjacent Fluorine

The introduction of a fluorine atom at the C3 position, adjacent to the nitrogen atom, significantly modulates the basicity of the piperidinone ring. Due to its high electronegativity, fluorine acts as a potent electron-withdrawing group, pulling electron density away from the nitrogen atom via an inductive effect. This reduction in electron density on the nitrogen makes its lone pair less available to accept a proton, thereby decreasing the basicity of the amine.

Consequently, fluorinated piperidines exhibit a lower pKa compared to their non-fluorinated parent compounds. nih.govsigmaaldrich.com This reduction in basicity is a predictable and often desirable effect in medicinal chemistry. The magnitude of the pKa shift depends on the distance and orientation of the fluorine atom relative to the nitrogen. Studies have shown that an equatorial fluorine atom, being in a gauche relationship with the nitrogen's lone pair, has a greater pKa-lowering effect than an axial fluorine, which is anti-periplanar. cambridgemedchemconsulting.com

Computational Studies on Conformational Landscapes and Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex conformational landscapes of fluorinated heterocycles like this compound.

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in rationalizing the experimentally observed conformational preferences of fluorinated piperidines. nih.gov Using methods such as M06-2X with a large basis set (e.g., def2-QZVPP), researchers can accurately compute the relative energies of different conformers in both the gas phase and in various solvents, modeled using a polarizable continuum model (PCM). chemicalbook.com

These calculations consistently predict that for 3-fluoropiperidine and its N-protonated analogues, the conformer with the axial fluorine is more stable than the equatorial one. nih.govchemicalbook.com The table below presents computational data for 3-fluoropiperidine analogues, illustrating the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers. A positive ΔG value indicates a preference for the axial conformer.

| Compound Analogue | Conditions | ΔG (kcal/mol) (Axial - Equatorial) | Favored Conformation |

|---|---|---|---|

| 3-Fluoropiperidine (TFA-analogue) | Gas Phase | +0.1 | Axial |

| 3-Fluoropiperidine (TFA-analogue) | CHCl₃ | -0.4 | Equatorial |

| 3-Fluoropiperidine (HCl-analogue) | Gas Phase | +4.8 | Axial |

| 3-Fluoropiperidine (HCl-analogue) | Water | +1.8 | Axial |

| 3-Fluoropiperidine (NH-analogue) | Gas Phase | 0.0 | - |

| 3-Fluoropiperidine (NH-analogue) | Water | +0.1 | Axial |

Data sourced from a computational study on fluorinated piperidines. chemicalbook.com TFA refers to the trifluoroacetamide (B147638) derivative, HCl to the hydrochloride salt, and NH to the unprotected amine.

DFT calculations allow for the decomposition of the total energy into constituent parts, such as electrostatic and hyperconjugative interactions. This analysis reveals that while electrostatic charge-dipole forces are dominant in stabilizing the axial fluorine in protonated species (HCl-analogues), hyperconjugative interactions (e.g., σC-H → σ*C-F) also play a significant role, particularly in neutral or N-acylated piperidines. nih.gov These computational insights are crucial for a deep understanding of the subtle electronic effects that govern the structure and reactivity of this compound.

Ab Initio Methods

Ab initio (from first principles) quantum chemistry methods are used to study molecular systems without reliance on empirical parameters. These methods solve the electronic Schrödinger equation to determine the energy and properties of a molecule. High-level ab initio calculations, such as those employing Density Functional Theory (DFT), offer deep insights into the subtle electronic effects that dictate conformational preferences.

Detailed research on 3-fluoropiperidine, a close analogue of this compound, reveals a pronounced preference for the conformer where the fluorine atom occupies the axial position. researchgate.net This counterintuitive result, where a sterically demanding group prefers the more crowded axial position, is a hallmark of stereoelectronic effects.

The primary driving forces stabilizing the axial conformer are:

Hyperconjugation: The most significant stabilizing interaction is the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F). researchgate.net This interaction is maximized in the chair conformation when the fluorine is axial, as it aligns the interacting orbitals perfectly.

Charge-Dipole Interactions: In protonated or N-acyl derivatives, attractive electrostatic interactions between the positively charged nitrogen (or the electrophilic acyl carbon) and the electronegative fluorine atom can further stabilize the axial conformer. researchgate.net

The relative energies of the axial and equatorial conformers can be quantified by calculating the Gibbs free energy difference (ΔG), where a negative value indicates a preference for the axial conformer.

| Compound | Analogue For | ΔG in Gas Phase (kcal/mol) | ΔG in Chloroform (kcal/mol) |

|---|---|---|---|

| 3-Fluoropiperidine | Unsubstituted Piperidinone | -1.6 | -1.0 |

| N-TFA-3-Fluoropiperidine | N-Acyl-3-Fluoropiperidin-4-one | -2.7 | -2.9 |

The data clearly show a strong intrinsic preference for the axial conformer, which is even more pronounced in the N-trifluoroacetyl (TFA) derivative, a close electronic model for an N-acyl piperidinone. This enhancement is attributed to the increased significance of stabilizing hyperconjugative and electrostatic interactions. researchgate.net

Molecular Mechanics (MMFF) Force Field Calculations

Molecular mechanics is a computational method that uses classical physics to model molecular systems. Instead of solving the Schrödinger equation, it employs a "force field"—a set of empirical potential energy functions and parameters—to calculate the energy of a given molecular geometry. The Merck Molecular Force Field (MMFF), particularly MMFF94, is widely used for a broad range of organic and drug-like molecules. nih.gov

MMFF calculations are significantly faster than ab initio methods, making them suitable for screening large numbers of molecules or exploring conformational landscapes. However, their accuracy is entirely dependent on the quality and completeness of the underlying parameters. While MMFF94 is parameterized for many functional groups, including fluorinated hydrocarbons, its ability to accurately capture subtle stereoelectronic effects, like those stabilizing the axial fluorine in piperidines, can be limited compared to quantum mechanical methods.

Benchmark studies comparing various force fields and quantum methods against high-level calculations have shown that MMFF94 provides reasonable results for conformational energies of many organic molecules, with a mean error of approximately 1.30 kcal/mol. nih.gov However, systems dominated by strong stereoelectronic effects can pose a challenge. The force field may overemphasize classical steric repulsion (1,3-diaxial interactions) and fail to fully account for the stabilizing hyperconjugative interactions that favor the axial conformer.

This can lead to a discrepancy between MMFF and ab initio results, with MMFF often underestimating the stability of the axial conformer or, in some cases, incorrectly predicting the equatorial conformer to be more stable.

| Method | ΔE in Gas Phase (kcal/mol) | Comment |

|---|---|---|

| Ab Initio (DFT M06-2X) researchgate.net | -1.6 | Strongly favors the axial conformer due to stereoelectronic effects. |

| MMFF94 (Hypothetical) | -0.5 | May favor the axial conformer but underestimate its stability by not fully parameterizing for hyperconjugation, emphasizing sterics instead. |

In this illustrative comparison, the MMFF94 calculation still correctly predicts the axial conformer as being more stable but significantly underestimates the energy difference. This highlights the critical importance of selecting the appropriate computational method based on the specific chemical problem. While MMFF is excellent for rapid steric and electrostatic evaluation, high-level ab initio methods are often necessary to accurately model systems where subtle quantum mechanical effects are the dominant factor in determining conformation.

Medicinal Chemistry Applications and Derivatization Strategies

3-Fluoropiperidin-4-one as a Scaffold for Novel Compound Synthesis

The this compound core structure serves as a crucial starting point for the creation of diverse and complex molecules with potential therapeutic applications. Its utility as a scaffold stems from the presence of reactive sites that allow for various chemical modifications and the introduction of different pharmacophoric groups. The fluorine atom, in particular, can modulate properties such as basicity (pKa) of the piperidine (B6355638) nitrogen, which in turn can influence factors like oral absorption and bioavailability of the final compound. acs.org

The derivatization of this scaffold is a key strategy in drug discovery. nih.govnih.gov By modifying the core structure, medicinal chemists can fine-tune the compound's affinity and selectivity for specific biological targets. This approach has been successfully employed to generate libraries of compounds for screening against various receptors and enzymes. For instance, the fibronectin type III domain (FN3), a small, stable, and soluble protein, has been utilized as a scaffold for creating novel binding proteins, demonstrating the power of using a defined structural framework for generating molecular diversity. nih.gov Similarly, the this compound scaffold provides a robust platform for the systematic exploration of structure-activity relationships (SAR).

Development of Specific Receptor Ligands and Modulators

The versatility of the this compound scaffold has been instrumental in the development of ligands and modulators for several important receptor families.

Serotonin (B10506) Receptor (e.g., 5-HT1D, h5-HT2A) Antagonists and Ligands

The serotonin (5-HT) system is a major target for therapeutic intervention in a variety of disorders. The this compound scaffold has been utilized in the synthesis of potent and selective serotonin receptor ligands.

5-HT1D Receptor Ligands: Research has shown that fluorination of certain indole (B1671886) derivatives can lead to selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. acs.org The introduction of fluorine can significantly lower the pKa of the compounds, a factor that has been shown to have a beneficial impact on oral absorption. acs.org For example, covalent dimerization of 5-HT1 ligands has been explored as a strategy to modulate affinity and selectivity, leading to the generation of molecules with high affinity for the 5-HT1D receptor. nih.gov

h5-HT2A Receptor Antagonists: The 5-HT2A receptor is a key target for atypical antipsychotic drugs. nih.govnih.govwikipedia.org The this compound scaffold has been incorporated into molecules designed as high-affinity h5-HT2A receptor antagonists. For instance, 3-(4-fluoropiperidin-3-yl)-2-phenylindoles have been developed as potent and selective antagonists with good oral bioavailability. acs.org The fluorine substitution on the piperidine ring was a key modification to reduce the basicity of the nitrogen atom, thereby improving pharmacokinetic properties. acs.org

| Compound Class | Target Receptor | Key Findings |

| Fluorinated 3-(3-(piperazin-1-yl)propyl)indoles | 5-HT1D | Reduced pKa, improved oral absorption. acs.org |

| Dimerized 5-HT1 ligands | 5-HT1D | High binding affinity and selectivity. nih.gov |

| 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles | h5-HT2A | High affinity, selectivity, and oral bioavailability. acs.org |

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

The calcitonin gene-related peptide (CGRP) receptor is a validated target for the treatment of migraine. nih.govdrugs.comwikipedia.orgfepblue.orgclevelandclinic.org While direct derivatization of this compound for CGRP antagonists is not explicitly detailed in the provided context, the development of small molecule CGRP receptor antagonists, known as "gepants," often involves complex heterocyclic scaffolds where fluorinated piperidines could be incorporated to optimize properties. nih.govwikipedia.org The optimization of CGRP receptor antagonists has involved extensive structure-activity relationship (SAR) studies, focusing on enhancing potency and improving oral bioavailability. nih.gov

Kinesin Spindle Protein (KSP) Inhibitors

Kinesin spindle protein (KSP) is a motor protein essential for the formation of the bipolar mitotic spindle, making it an attractive target for cancer therapy. nih.govacs.orgselleckchem.comnih.gov The this compound scaffold has been a key component in the design of potent KSP inhibitors.

In one example, the introduction of a fluorine atom to a piperidine ring in a KSP inhibitor was found to modulate the pKa of the piperidine nitrogen and reduce its susceptibility to P-glycoprotein (Pgp) efflux. nih.govacs.org This led to the discovery of a clinical candidate, (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731), for the treatment of taxane-refractory cancer. nih.govacs.org

| Compound | Target | Key Feature |

| MK-0731 | KSP | β-fluorination on the piperidine ring modulated pKa and reduced Pgp efflux. nih.govacs.org |

Compounds for Neurological and Psychiatric Disorders

The this compound scaffold is a valuable tool in the development of drugs for a range of neurological and psychiatric conditions. The ability to fine-tune the properties of molecules through fluorination is particularly advantageous for central nervous system (CNS) targets.

The strategic use of fluorinated intermediates allows for the synthesis of compounds with improved brain penetration and metabolic stability. nih.gov For example, in the discovery of a phosphodiesterase 2A (PDE2A) inhibitor for cognitive disorders, structure-based drug design and a focus on physicochemical properties led to a clinical candidate with good brain penetration. nih.gov The derivatization of piperidine and piperazine (B1678402) structures is a common strategy in the search for novel ligands for dopamine (B1211576) and serotonin transporters, which are implicated in various neurological and psychiatric disorders. nih.govnih.gov

Compounds for Cardiovascular Diseases

Substituted piperidine derivatives have been investigated for their potential in treating cardiovascular diseases. google.com Specifically, certain N-piperidin-3-ylbenzamide derivatives are being explored for their ability to reduce plasma lipid levels, such as LDL-cholesterol and triglycerides, which are key risk factors for atherosclerosis. google.com Additionally, furopyrimidine derivatives with cyclic substitutions have been developed for the treatment of cardiovascular diseases, acting as prostacyclin receptor activators. google.com While a direct link to this compound is not explicitly stated, the underlying principle of using substituted piperidine scaffolds highlights the potential for this fluorinated building block in cardiovascular drug discovery.

Anticancer Agents

The piperidine and piperidin-4-one (piperidone) cores are prevalent in a wide range of biologically active compounds and have been extensively investigated for their therapeutic potential, including in oncology. nih.govnih.gov Piperidone-containing natural products have demonstrated anticancer activity, and synthetic derivatives have shown promise as antiproliferative agents. nih.gov Research into halogenated piperidin-4-ones, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has provided evidence of their potential as anticancer agents. nih.gov These compounds have been shown to reduce the growth of various hematological cancer cell lines and induce apoptosis by increasing the expression of pro-apoptotic genes like p53 and Bax. nih.gov

While direct studies on this compound are limited, the principles derived from related structures are highly relevant. For instance, novel piperidone compounds have been found to act as proteasome inhibitors, leading to cell death in leukemia and lymphoma cells. nih.gov The introduction of a fluorine atom onto the piperidine ring is a well-established strategy to enhance metabolic stability and binding interactions. nih.gov In a related context, piperazine conjugates containing fluorinated phenyl groups have demonstrated significant antiproliferative effects against a broad panel of human tumor cell lines, with some showing low micromolar growth inhibition (GI50) values against breast and lung cancer cell lines. mdpi.com These findings suggest that the this compound scaffold is a promising platform for the development of novel, potent, and potentially more stable anticancer drugs.

Table 1: Anticancer Activity of Related Piperidine Derivatives

| Compound Class | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological Cancers | Apoptosis Induction (p53, Bax upregulation) | nih.gov |

| Piperidones | Leukemia/Lymphoma | Proteasome Inhibition | nih.gov |

Antiviral Agents (e.g., SARS-CoV 3CL Protease Inhibitors)

The main protease (Mpro), also known as the 3C-like protease (3CLpro), is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.govnih.gov A review of 3CLpro inhibitors developed between 2010 and 2020 highlighted the importance of molecules containing a piperidine moiety. nih.gov The structural analysis of how these inhibitors bind to the protease's active site provides a roadmap for designing new and more effective compounds.

The incorporation of fluorine into antiviral drug candidates is a known strategy to improve their pharmacological profile. nih.gov Fluorine can enhance enzymatic stability and improve binding affinity through additional hydrogen bonding interactions within the target protein. nih.gov While specific research on this compound as a SARS-CoV 3CLpro inhibitor is not yet prominent, the combination of the piperidine scaffold, known to be effective against this target, and the strategic placement of a fluorine atom presents a rational approach for designing novel inhibitors. Patent filings have described diphenylmethyl piperidine derivatives as potential inhibitors of coronavirus Mpro, further underscoring the relevance of this heterocyclic core in the search for COVID-19 therapeutics. google.com The high degree of structural similarity among the 3CL proteases of different coronaviruses suggests that inhibitors developed could have broad-spectrum activity. nih.gov

Structure-Activity Relationship (SAR) Investigations of Fluorinated Piperidinone Derivatives

Research on 3-(4-fluoropiperidin-3-yl)-2-phenylindoles as h5-HT2A receptor antagonists demonstrated that the introduction of a fluorine atom onto the piperidine ring was a key modification. acs.org This change helped to lower the basicity (pKa) of the piperidine nitrogen, which in turn led to significant improvements in oral bioavailability. acs.org This highlights a critical aspect of SAR for this class: the fluorine atom's electron-withdrawing nature can modulate physicochemical properties that are crucial for a drug's absorption and distribution.

Furthermore, studies on piperidine-based thiosemicarbazones as enzyme inhibitors have shown that the piperidine nitrogen is crucial for interacting with the active site of the enzyme, often forming key hydrogen bonds. nih.gov The placement of a fluorine atom at the 3-position, adjacent to the ketone in this compound, would be expected to influence the conformation of the ring and the electronic properties of both the ketone and the nitrogen atom, thereby impacting its binding interactions with biological targets. These SAR insights are vital for the rational design of more potent and selective drug candidates based on the fluorinated piperidinone scaffold. nih.gov

Computational Drug Design and Molecular Docking Simulations

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of drug-receptor interactions. Molecular docking, in particular, is a powerful technique used to predict how a ligand (a potential drug molecule) binds to the active site of a target protein.

Molecular docking simulations have been successfully applied to piperidin-4-one derivatives to predict their binding affinity for various biological targets. For example, in the development of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as anticancer agents, molecular docking was used to confirm that the compounds could effectively bind to the active sites of target proteins in myeloma, leukemia, and lymphoma cell lines. nih.gov Similarly, docking studies of piperidin-4-one derivatives against a protein from Helicobacter pylori helped identify lead molecules for treating infections. researchgate.net

These computational models calculate a docking score, which estimates the binding free energy of the ligand-protein complex. A lower docking score generally indicates a more favorable binding interaction and higher predicted affinity. uowasit.edu.iq By simulating the binding of this compound derivatives to a target of interest, researchers can prioritize which compounds to synthesize and test in the laboratory, thereby saving significant time and resources. The analysis of these docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

Table 2: Application of Molecular Docking for Piperidinone Derivatives

| Compound Class | Target | Application | Key Finding | Reference |

|---|---|---|---|---|

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Cancer-related proteins (e.g., 6FS1, 6FSO) | Anticancer | Confirmed binding to active site residues. | nih.gov |

| 2,6-Diphenyl piperidone derivatives | Helicobacter pylori protein (2B7N) | Anti-bacterial | Identified lead molecules from a large virtual library. | researchgate.net |

Rational drug design aims to develop new medicines based on a detailed understanding of the biological target. wikipedia.org The incorporation of fluorine is a key strategy in the rational design of lead compounds due to its ability to modulate various properties. nih.gov The small size of fluorine allows it to act as a bioisostere of a hydrogen atom, yet its high electronegativity can profoundly alter a molecule's electronic properties, conformation, and metabolic stability.

A compelling example of the rational design of a fluorinated compound is seen in the development of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole. acs.org Initial studies identified a lead compound that was susceptible to metabolic oxidation. By rationally placing a fluorine atom at the site of metabolism, researchers were able to block this pathway, resulting in a new compound with significantly improved bioavailability and a longer half-life. acs.org This approach, known as "metabolic blocking," is a powerful application of rational design. The this compound scaffold is an ideal starting point for such rational design efforts, where the fluorine atom can be used to fine-tune the compound's properties to achieve the desired therapeutic profile.

Future Directions and Emerging Research Avenues for Fluorinated Piperidinone Chemistry

Exploration of New Fluorination Methodologies and Reagents

The development of novel and efficient methods for the synthesis of fluorinated piperidines is critical for advancing their application in medicinal chemistry and other fields. Traditional methods, such as the electrophilic fluorination of piperidone-derived enol equivalents or the deoxofluorination of alkoxypiperidines, often face challenges related to regioselectivity, substrate scope, and the need for extensive pre-functionalization of the starting materials. nih.gov

To overcome these limitations, researchers are exploring innovative strategies. A significant breakthrough is the one-pot dearomatization-hydrogenation (DAH) of readily available fluorinated pyridines. sciencedaily.comnih.gov This method utilizes a rhodium catalyst to transform flat, aromatic fluoropyridines into three-dimensional, all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The process avoids harsh conditions and provides access to complex structures that were previously difficult to synthesize. sciencedaily.comnih.gov

Another promising approach is the palladium-catalyzed [4 + 2] annulation of α-fluoro-β-ketoester starting materials. This modular strategy allows for the rapid assembly of the piperidine (B6355638) core and incorporates orthogonal functional groups that can be further modified, offering a versatile route to highly functionalized 3-fluoropiperidines. nih.gov

| Methodology | Starting Material | Key Features | Reference |

| Dearomatization-Hydrogenation (DAH) | Fluorinated Pyridines | One-pot, high diastereoselectivity for cis-products, Rh-catalyzed. | sciencedaily.comnih.gov |

| [4 + 2] Annulation | α-fluoro-β-ketoesters | Modular, rapid assembly of piperidine core, Pd-catalyzed. | nih.gov |

| Electrophilic Fluorination | Piperidone-derived enols | Prone to regioselectivity issues in non-symmetrical scaffolds. | nih.gov |

| Deoxofluorination | Alkoxypiperidines | Requires extensive prefunctionalization and has poor atom economy. | nih.gov |

These emerging methodologies represent a shift towards more efficient, selective, and practical syntheses of fluorinated piperidinones, enabling the production of novel building blocks for drug discovery. sciencedaily.com

Development of Advanced Catalytic Systems for Enantioselective Synthesis

Achieving stereocontrol in the synthesis of fluorinated piperidinones is a major goal, as the specific stereochemistry of a molecule is often crucial for its biological activity. The development of advanced catalytic systems is central to this effort. A landmark achievement in this area is the first enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a key precursor for many medicinal chemistry programs. nih.gov This synthesis was accomplished using an organocatalytic enantioselective fluorination with a modified cinchona alkaloid catalyst. nih.gov Notably, the research also demonstrated that simpler, commercially available primary amines could serve as effective catalysts, enhancing the practicality of the method. nih.gov

Transition metal catalysis also offers powerful solutions. Rhodium-based catalysts have been instrumental in the diastereoselective dearomatization-hydrogenation of fluoropyridines. nih.gov Similarly, palladium-catalyzed intramolecular aminofluorination of olefins provides another route, though it can require strong oxidizing agents. nih.gov More recently, chiral aryl iodide catalysts have been employed for enantioselective fluorolactonization reactions using a nucleophilic fluoride (B91410) source like HF•pyridine (B92270), showcasing a complementary strategy to existing electrophilic fluorination protocols. nih.gov

These advanced catalytic systems are crucial for producing enantiomerically pure fluorinated piperidinones, allowing for a more precise investigation of their structure-activity relationships.

Multi-Component Reactions for Diverse Derivative Libraries

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. tcichemicals.combeilstein-journals.org This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate large libraries of structurally diverse compounds. tcichemicals.com While classical MCRs like the Ugi, Hantzsch, or Biginelli reactions have been widely used in drug discovery, the principles are now being applied to create novel heterocyclic scaffolds. beilstein-journals.orgmdpi.com

In the context of fluorinated piperidinones, MCR-based strategies offer an efficient pathway to diverse derivative libraries. For instance, the modular nature of the Pd-catalyzed [4 + 2] annulation to form 3-fluoropiperidines mirrors the diversity-generating power of MCRs, allowing for various components to be combined to produce a range of analogues. nih.gov The versatility of MCRs enables the exploration of vast chemical space, which is essential for identifying lead compounds in drug discovery programs. beilstein-journals.org By designing MCRs that incorporate fluorinated building blocks, chemists can efficiently produce libraries of fluorinated piperidinone derivatives for biological screening.

| MCR Type | Reactants | Product Type | Relevance |

| Hantzsch Reaction | Aldehyde, β-keto ester (2 eq.), Ammonia | Dihydropyridines | Synthesis of N-heterocycles, foundational for piperidine synthesis. |

| Biginelli Reaction | Aldehyde, β-keto ester, Urea/Thiourea | Dihydropyrimidinones | Demonstrates efficient synthesis of heterocyclic cores. |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-acylamino carboxamides | Highly versatile for creating peptide-like scaffolds and complex heterocycles. |

Integration of High-Throughput Screening with Synthetic Strategies

The synergy between advanced synthetic methods and high-throughput screening (HTS) is revolutionizing drug discovery. syngeneintl.com HTS allows for the rapid evaluation of thousands of compounds against a biological target, making it possible to efficiently analyze the large libraries generated by MCRs and other diversity-oriented syntheses. syngeneintl.com This integration shortens the 'design-synthesis-test' cycle, accelerating the identification of promising lead compounds. youtube.com

The process often begins with an HTS campaign to identify initial "hits" from a large, diverse library. nih.gov For example, an HTS campaign successfully identified a weak but promising inhibitor of the Keap1-Nrf2 protein-protein interaction, which was subsequently optimized through chemical synthesis into a potent lead compound. nih.gov Modern HTS technologies utilize miniaturization, automation, and advanced detection methods (fluorescence, luminescence, mass spectrometry) to increase throughput and reduce costs. syngeneintl.compurdue.edu The integration of HTS with the synthetic strategies producing fluorinated piperidinone libraries is a powerful paradigm for discovering novel therapeutic agents.

Applications in Chemical Biology and Probe Development

Fluorinated piperidinones are increasingly recognized for their potential as chemical probes to explore biological systems. The unique properties of the fluorine atom—such as its small size, high electronegativity, and utility as a ¹⁹F NMR spectroscopic marker—make it an invaluable tool in chemical biology. ljmu.ac.uk

Derivatives of fluorinated piperidines are being developed as high-affinity fluorescent probes for imaging and studying specific biological targets, such as σ receptors. nih.gov Furthermore, the strategic placement of fluorine can modulate a molecule's binding affinity, selectivity, and metabolic stability, making these compounds ideal for probing enzyme function and biological pathways. nih.govnih.gov For instance, a recent study synthesized a series of fluorine-substituted piperidine derivatives and evaluated them as inhibitors of enzymes relevant to diabetes and Alzheimer's disease. nih.gov In other work, sulfonyl fluoride probes have been developed to covalently engage and study protein targets like cereblon. rsc.org The development of such probes, derived from fluorinated piperidinone scaffolds, is essential for target validation and understanding the molecular basis of disease.

Further Computational Elucidation of Fluorine Effects on Molecular Interactions

Computational chemistry has become an indispensable tool for understanding and predicting the effects of fluorine on molecular properties and interactions. Methods such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations provide deep insights that guide the rational design of new fluorinated piperidinone derivatives.

Molecular docking studies are routinely used to predict the binding modes of fluorinated ligands to their protein targets, helping to explain observed structure-activity relationships. nih.gov For example, computational analyses have been used to rationalize the binding of piperidine-based probes to sigma receptors and to understand how fluorine substitution dramatically improves the potency of a protein-protein interaction inhibitor. nih.govnih.gov Advanced simulation techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can provide quantitative estimates of binding free energies, further refining the understanding of ligand-receptor interactions. nih.gov These computational methods allow researchers to elucidate how a fluorine atom influences key factors such as ligand conformation, pKa, hydrogen bonding capacity, and metabolic stability, thereby enabling more efficient, hypothesis-driven drug design.

Q & A

Basic: What are the optimal synthetic routes for 3-Fluoropiperidin-4-one, and how can reaction conditions be systematically optimized?

Methodological Answer:

To optimize synthetic routes, employ a factorial design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and fluorinating agent stoichiometry. Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation and identify rate-limiting steps. Document all parameters in the "Experimental" section, adhering to reproducibility standards, including equipment specifications (e.g., Schlenk line for moisture-sensitive steps) and purification methods (e.g., column chromatography gradients) . Validate reproducibility by replicating procedures across independent labs and cross-referencing with established piperidinone synthesis protocols .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

Methodological Answer: